molecular formula C17H15FO4 B6410462 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methylbenzoic acid CAS No. 1261985-26-5

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methylbenzoic acid

Cat. No.: B6410462
CAS No.: 1261985-26-5
M. Wt: 302.30 g/mol
InChI Key: GIPWVGJHRMYBQW-UHFFFAOYSA-N
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Description

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxycarbonyl group, a fluorine atom, and a methyl group attached to a benzene ring

Properties

IUPAC Name

2-(4-ethoxycarbonyl-3-fluorophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO4/c1-3-22-17(21)13-7-5-11(9-15(13)18)12-6-4-10(2)8-14(12)16(19)20/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPWVGJHRMYBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691936
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-26-5
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the esterification of 3-fluoro-4-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester. This is followed by a Friedel-Crafts acylation reaction using methylbenzoyl chloride to introduce the methyl group at the 5-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it into an alcohol or aldehyde.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-carboxybenzoic acid.

    Reduction: Formation of 2-[4-(Hydroxycarbonyl)-3-fluorophenyl]-5-methylbenzoic acid.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxycarbonyl and fluorine groups can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

  • 2-[4-(Methoxycarbonyl)-3-fluorophenyl]-5-methylbenzoic acid
  • 2-[4-(Ethoxycarbonyl)-3-chlorophenyl]-5-methylbenzoic acid
  • 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-methylbenzoic acid

Comparison:

    Uniqueness: The presence of the fluorine atom in 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methylbenzoic acid can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

    Chemical Properties: Fluorine’s electronegativity can affect the compound’s stability and reactivity, making it distinct from similar compounds with other halogens or functional groups.

    Biological Activity: The specific arrangement of functional groups in this compound can result in unique interactions with biological targets, potentially leading to different therapeutic effects.

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